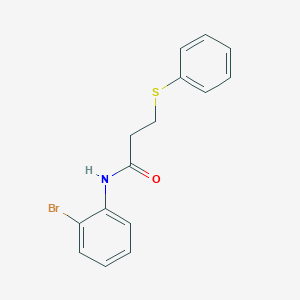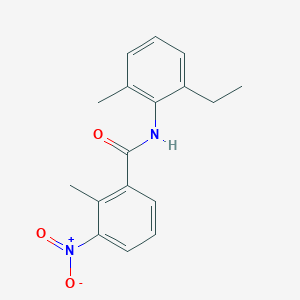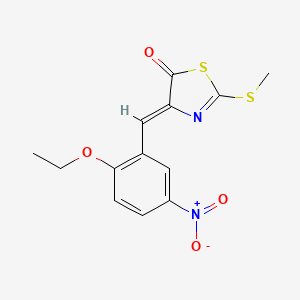![molecular formula C12H18N2O4S B5813971 N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B5813971.png)
N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}acetamide, commonly known as ISA-2011B, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases. This compound has shown promising results in preclinical studies and has been investigated for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of ISA-2011B involves the inhibition of a specific enzyme called soluble epoxide hydrolase (sEH). sEH is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are important signaling molecules that regulate various physiological processes, including inflammation and vascular function. By inhibiting sEH, ISA-2011B can increase the levels of EETs, which can lead to various physiological effects.
Biochemical and Physiological Effects:
ISA-2011B has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and the reduction of inflammation in animal models. Additionally, this compound has been shown to have potential applications in the treatment of cardiovascular diseases, such as hypertension. These effects are thought to be mediated by the inhibition of sEH and the subsequent increase in EET levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ISA-2011B in lab experiments is its specificity for sEH inhibition. This compound has been shown to be a potent and selective inhibitor of sEH, which can be advantageous in studying the role of sEH in various physiological processes. However, one of the limitations of using ISA-2011B is its potential for off-target effects. Like any small molecule inhibitor, ISA-2011B may have unintended effects on other enzymes or signaling pathways, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the investigation of ISA-2011B. One potential direction is the development of more potent and selective sEH inhibitors based on the structure of ISA-2011B. Additionally, further studies are needed to investigate the potential therapeutic applications of ISA-2011B in various diseases, including cancer, inflammation, and cardiovascular diseases. Finally, the investigation of the off-target effects of ISA-2011B may provide insights into the role of other enzymes or signaling pathways in various physiological processes.
Métodos De Síntesis
The synthesis of ISA-2011B involves several steps, including the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. The resulting compound is then reacted with N-isopropylamine and sodium hydride to generate N-(2-methoxybenzoyl)-N-isopropylamine. The final step involves the reaction of N-(2-methoxybenzoyl)-N-isopropylamine with sulfonyl chloride to produce ISA-2011B.
Aplicaciones Científicas De Investigación
ISA-2011B has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Preclinical studies have shown that ISA-2011B can inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been shown to have potential applications in the treatment of cardiovascular diseases, such as hypertension.
Propiedades
IUPAC Name |
N-[2-methoxy-5-(propan-2-ylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-8(2)14-19(16,17)10-5-6-12(18-4)11(7-10)13-9(3)15/h5-8,14H,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPPZCFDMGJNLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B5813895.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]isonicotinamide](/img/structure/B5813900.png)
![3-{[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B5813909.png)

![4-(3-methylphenyl)-5-[(4-methyl-1-piperazinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5813922.png)
![N-cyclohexyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5813926.png)
![N'-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}isonicotinohydrazide](/img/structure/B5813934.png)
![{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B5813938.png)



![N-[4-(dimethylamino)-1-naphthyl]-3-nitrobenzamide](/img/structure/B5813974.png)

![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B5813986.png)